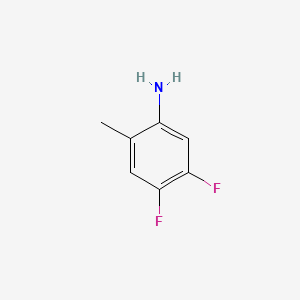

4,5-Difluoro-2-methylaniline

描述

Significance of Fluorinated Anilines in Advanced Organic Synthesis

Fluorinated anilines are a class of compounds that have gained considerable importance in modern organic synthesis. The introduction of fluorine atoms into the aniline (B41778) structure can significantly alter the molecule's physical, chemical, and biological properties. solubilityofthings.comalfa-chemistry.com This strategic incorporation of fluorine is a widely used tactic to improve the bioactivity and chemical stability of organic compounds. solubilityofthings.com The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the basicity of the amino group, providing chemists with a tool to fine-tune the characteristics of a molecule. alfa-chemistry.com These unique properties make fluorinated anilines essential precursors in various synthetic pathways. pubcompare.aigoogle.com

Role in Pharmaceutical Intermediate Synthesis

Fluorinated anilines are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). biosynth.comsolubilityofthings.comgoogle.com The inclusion of fluorine in drug candidates can enhance their metabolic stability, binding affinity to target proteins, and lipophilicity, which affects absorption and distribution in the body. alfa-chemistry.comnih.gov Consequently, many modern pharmaceuticals contain fluorine. Fluorinated anilines serve as versatile building blocks for creating these complex drug molecules. pubcompare.ai For instance, they are used in the development of novel therapeutic agents, including anticancer and antimicrobial drugs. The synthesis of various pharmaceuticals relies on the availability of high-purity fluorinated aniline intermediates. tuodaindus.com

Role in Agrochemical Intermediate Synthesis

In the field of agrochemicals, fluorinated anilines are instrumental in the development of new pesticides, herbicides, and fungicides. biosynth.comsolubilityofthings.comtuodaindus.comalfa-chemistry.com The presence of fluorine in these agricultural products can lead to enhanced efficacy, greater stability in the environment, and improved target specificity. tuodaindus.com For example, 2,6-difluoroaniline (B139000) is a precursor for the herbicide flumetsulam. alfa-chemistry.com The unique properties imparted by fluorine make these compounds valuable for creating more effective and environmentally safer crop protection solutions. alfa-chemistry.comtuodaindus.com

Importance of Fluoroallylic Motifs in Medicinal Chemistry

Fluoroallylic amines are important structural motifs in many biologically active molecules and natural products. nih.gov The development of synthetic methods to create these fluorinated structures is a significant goal in medicinal chemistry. nih.govrsc.org These motifs are valuable for developing new drugs with potentially enhanced properties. nih.gov The synthesis of fluorinated allylamines, for which fluorinated anilines can be precursors, is an area of active research. nih.gov

Contextualization within Methylaniline Derivatives Research

4,5-Difluoro-2-methylaniline is a member of the broader class of methylaniline derivatives, which are aniline compounds substituted with one or more methyl groups. Research into methylaniline derivatives is extensive and covers a wide range of applications. For instance, various N-(substituted)-4-methyl aniline derivatives have been designed and synthesized as potential anti-tumor agents. scilit.com Other studies have focused on the synthesis and antiviral evaluation of new methylaniline derivatives. frontiersin.org The crystal structures of different methylaniline derivatives have also been analyzed to understand their molecular aggregation and structure-activity relationships. researchgate.netnih.gov The unique properties of 2,5-Difluoro-N-methylaniline hydrochloride, another difluorinated methylaniline derivative, have been explored for potential antimicrobial and anticancer activities.

Overview of Research Trajectories for Halogenated Aromatics

Research on halogenated aromatic hydrocarbons is a dynamic field, driven by their diverse applications and environmental presence. scirp.orgcopernicus.org A significant area of research focuses on the synthesis of these compounds, including the development of new methods for halogenation and the preparation of specific isomers. google.commdpi.com For example, processes for preparing fluorinated anilines from other halogenated precursors have been developed. google.com

Another major research trajectory involves studying the environmental fate and transformation of halogenated aromatics. scirp.orgplos.orgcopernicus.org Studies have investigated the historical trends of these compounds in the environment and their degradation pathways. plos.orgnih.gov The phototransformation of halogenated polycyclic aromatic hydrocarbons is an area of active investigation to understand their environmental persistence. copernicus.orgcopernicus.org

The following table provides a summary of the key compound classes discussed and their significance:

| Compound Class | Significance in Research |

| Fluorinated Anilines | Key intermediates in pharmaceuticals and agrochemicals due to enhanced stability and bioactivity. biosynth.comsolubilityofthings.comalfa-chemistry.compubcompare.aigoogle.comtuodaindus.com |

| Methylaniline Derivatives | Investigated for a range of biological activities, including anticancer and antiviral properties. scilit.comfrontiersin.org |

| Halogenated Aromatics | Studied for their synthesis, applications, and environmental impact. google.comscirp.orgcopernicus.orgplos.orgcopernicus.orgnih.gov |

Structure

3D Structure

属性

IUPAC Name |

4,5-difluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAMTWLPOCYTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595850 | |

| Record name | 4,5-Difluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-57-6 | |

| Record name | 4,5-Difluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 4,5 Difluoro 2 Methylaniline Systems

Reaction Mechanisms in Fluoroaniline (B8554772) Synthesis

The synthesis of fluorinated anilines, including 4,5-Difluoro-2-methylaniline, involves a variety of reaction mechanisms, intermediates, and catalytic systems designed to achieve high selectivity and yield. Understanding these mechanisms is crucial for optimizing synthetic routes and developing new methodologies.

The synthesis of this compound can be achieved through a multi-step process where intermediates play a crucial role. A common pathway involves the reduction of a nitro-group precursor. For instance, the preparation of this compound can serve as a step in the synthesis of more complex molecules, starting from precursors like 4,5-difluoro-2-nitrotoluene. google.com This transformation highlights the role of the aniline (B41778) as a key intermediate. google.com Subsequent reactions, such as the formation of a this compound fluoroborate diazonium salt, demonstrate the generation of distinct, reactive intermediates for further functionalization. google.com

In the broader context of reactions involving anilines, kinetic studies have provided insight into rate-limiting steps. For example, in the palladium-catalyzed reaction of primary anilines with gem-difluorocyclopropanes, the reaction rate shows a first-order dependence on the cyclopropane (B1198618) concentration but a zeroth-order dependence on the aniline concentration. nih.gov This suggests that an early step, such as the oxidative addition of the catalyst to the strained C–C bond of the cyclopropane or the subsequent β-fluoride elimination, is the rate-limiting step, rather than the nucleophilic attack by the aniline. nih.gov

In many nucleophilic aromatic substitution (SNAr) reactions used to synthesize substituted anilines, the initial addition of the nucleophile to the aromatic ring is the rate-determining step. iscnagpur.ac.in This addition disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. iscnagpur.ac.inlibretexts.org The stability of this intermediate is a key factor governing the reaction rate.

Pathways for the decomposition of fluorinated anilines also reveal potential reactive intermediates, such as quinoneimines and (semi)quinoneimine metabolites, which are formed through monooxygenation or oxidation processes. nih.gov

Catalysts and their associated ligands are fundamental to controlling the selectivity and efficiency of fluoroaniline synthesis and derivatization. Transition-metal catalysis, particularly with palladium, is a widely employed strategy. acs.org

In reactions involving fluoroaniline derivatives, specific catalyst-ligand combinations are used to direct the outcome. For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogs from 2,5-difluoro-N-methylaniline utilizes a palladium catalyst (Pd2dba3) in conjunction with a specialized phosphine (B1218219) ligand, S-Phos, to facilitate the coupling reaction. Similarly, the selective mono- or di-functionalization of primary anilines can be achieved with a Pd(dba)2 catalyst and an XPhos ligand, where controlling reactant stoichiometry is also key to selectivity. nih.gov

The choice of ligand is critical for achieving high selectivity in amine synthesis. In rhodium-catalyzed hydroaminomethylation, for instance, a sterically hindered, π-accepting phosphoramidite (B1245037) ligand (BTPP) was instrumental in obtaining high selectivity for the linear amine product over the branched isomer. acs.org The broader families of "privileged ligands," such as BINAP, Josiphos, and various phosphoramidites, are known for their versatility in a wide range of asymmetric catalytic transformations, enabling precise stereochemical control. sigmaaldrich.com

Interactive Table: Catalyst Systems in Fluoroaniline-Related Reactions

| Reaction Type | Catalyst | Ligand | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|---|

| C-N Cross-Coupling | Pd₂(dba)₃ | S-Phos | 2,5-Difluoro-N-methylaniline | Efficient synthesis of heterocyclic derivatives. | |

| Fluoroallylation | Pd(dba)₂ | XPhos | Primary anilines | Stoichiometry and ligand control mono- vs. di-substitution. | nih.gov |

Radical mechanisms offer powerful, alternative pathways for the synthesis of fluorinated anilines, often proceeding under mild conditions. conicet.gov.arresearchgate.net Visible-light photocatalysis has emerged as a prominent method for generating fluoroalkyl radicals (RF•) from various precursors, including fluoroalkyl halides and Togni's or Umemoto's reagents. conicet.gov.arresearchgate.net These electrophilic radicals readily react with the electron-rich ring of aniline derivatives. researchgate.net The process can be driven by organic dyes like Rose Bengal or by transition metal photocatalysts. conicet.gov.ar

A metal-free approach for the difluoroalkylation of anilines involves a photoinduced radical chain mechanism. acs.org This transformation is initiated by the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluorinated reagent. acs.org Photoirradiation triggers a single electron transfer (SET), generating a difluoroalkyl radical intermediate. acs.org The operation of this radical chain mechanism was supported by a quantum yield greater than one and by radical scavenger experiments using TEMPO, which trapped the radical intermediate and inhibited the formation of the desired product. acs.org

Another distinct mechanism is the copper-mediated fluoro-deamination, which converts anilines directly to fluoroarenes. acs.org In this process, radicals are formed from the reaction of anilines with alkyl nitrites. These radicals are then oxidized by a Cu(II) species to generate an aryl cation, which is subsequently trapped by a fluoride (B91410) ion to form the C-F bond. acs.org

Role of Catalysts and Ligands in Selective Transformations

Nucleophilic Aromatic Substitution in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying fluorinated aromatic rings. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com

The mechanism typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged carbanion known as a Meisenheimer intermediate. This step is generally the rate-determining step as it temporarily disrupts the aromatic system. iscnagpur.ac.inlibretexts.org

Loss of the leaving group: The leaving group is eliminated, restoring the aromaticity of the ring. iscnagpur.ac.in

For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. libretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In this compound, the fluorine atoms themselves act as electron-withdrawing substituents, activating the ring towards nucleophilic attack.

A notable characteristic of SNAr reactions is the leaving group trend. Contrary to SN1/SN2 reactions, fluoride is an excellent leaving group, often better than other halogens (F > Cl > Br > I). masterorganicchemistry.com This is not because the C-F bond is the weakest (it is the strongest), but because the high electronegativity of fluorine provides powerful inductive stabilization to the carbanion intermediate in the rate-determining addition step, thereby lowering the transition state energy. iscnagpur.ac.inmasterorganicchemistry.com

Recent studies have shown that the traditional stepwise mechanism is not universal. Many SNAr reactions, particularly with moderately activated aryl fluorides, may proceed through a concerted mechanism or a borderline mechanism that is subject to general base catalysis. rsc.org This suggests a mechanistic continuum rather than a single, ubiquitous pathway. rsc.org

Interactive Table: Halogen Reactivity in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate | Electronegativity | C-X Bond Strength (kJ/mol) | Rationale for Reactivity |

|---|---|---|---|---|

| -F | 3000 | 4.0 | 544 | Stabilizes carbanion intermediate in rate-determining step via induction. iscnagpur.ac.inmasterorganicchemistry.com |

| -Cl | 15 | 3.2 | 406 | Less stabilization of intermediate compared to fluorine. |

| -Br | 4 | 3.0 | 343 | Weaker inductive stabilization. |

Derivatization Reactions and their Selectivity

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of more complex molecules. The primary amine group (-NH₂) can undergo standard reactions like alkylation and acylation, while the fluorine atoms on the aromatic ring can be replaced via nucleophilic aromatic substitution. ossila.com

Achieving selectivity in these derivatization reactions is a key synthetic challenge. Control over reaction outcomes can often be managed by tuning reaction conditions. For example, in the palladium-catalyzed fluoroallylation of primary anilines, the stoichiometry of the reactants is critical. nih.gov Using an excess of the aniline substrate favors the formation of the mono-functionalized product, while using an excess of the fluoroallyl source leads to the di-functionalized product. nih.gov This demonstrates how selectivity can be precisely controlled.

The reaction of the amine group in this compound with carboxylic acids or their derivatives (like acyl chlorides) forms an anilide (amide) bond. This amidation is a fundamental derivatization reaction.

The resulting anilide bond, however, can be cleaved through hydrolysis, typically by heating with aqueous acid or base. masterorganicchemistry.com The acid-catalyzed hydrolysis mechanism involves the initial protonation of the amide carbonyl oxygen. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule. masterorganicchemistry.com Subsequent proton transfers lead to the formation of a good leaving group (the protonated amine), which is then eliminated to yield a carboxylic acid and the original aniline. masterorganicchemistry.com

In biological systems, anilide bonds are susceptible to metabolic cleavage by enzymes such as amidases and carboxylesterases, which are abundant in the liver. nih.gov This hydrolytic instability can be a significant issue in drug design. One strategy to enhance metabolic stability is to introduce sterically shielding groups near the anilide linkage. For instance, introducing methyl groups at the ortho positions of the aromatic ring can create a conformational twist that physically hinders the approach of hydrolytic enzymes, thereby slowing the rate of amide bond cleavage. nih.gov

Reactivity of Amine Group in Fluorinated Anilines

The reactivity of the amine group in fluorinated anilines is a subject of significant interest in organic synthesis and medicinal chemistry. The presence of fluorine atoms on the aromatic ring significantly influences the electronic properties and, consequently, the reactivity of the amine functionality.

The strong electron-withdrawing nature of fluorine atoms decreases the electron density on the aromatic ring and on the nitrogen atom of the amine group. This reduction in electron density makes the amine less basic and less nucleophilic compared to non-fluorinated anilines. For instance, in reactions with electrophiles, the decreased nucleophilicity of the amine can lead to slower reaction rates. unilag.edu.ngnih.gov Studies on the reaction of substituted anilines with peroxydisulfate (B1198043) have shown that electron-withdrawing groups, such as fluorine, retard the reaction rate, which is consistent with an electrophilic attack on the amine. cdnsciencepub.com

Despite the reduced basicity, the amine group in fluorinated anilines can still participate in a variety of chemical transformations. For example, they are utilized in palladium-catalyzed coupling reactions to form C-N bonds, although the reaction conditions may need to be adjusted to accommodate their weaker nucleophilicity. nih.gov In some cases, the presence of fluorine can be advantageous. For instance, in the synthesis of sulfonimidamides from sulfonimidoyl fluorides, anilines with electron-withdrawing groups can still participate effectively in the reaction. acs.org

Furthermore, the amine group in fluorinated anilines can direct the regioselectivity of certain reactions. In electrophilic aromatic substitution reactions, the amine group is an ortho-, para-director. However, the strong deactivating effect of the fluorine atoms can influence the position of substitution.

The reactivity of the amine group is also central to photochemical reactions. Anilines can act as electron donors in photoinduced electron transfer (SET) processes. nih.gov The formation of an electron donor-acceptor (EDA) complex between anilines and a suitable electron acceptor can be activated by light to generate a radical cation from the aniline, initiating further reactions. nih.gov

Table 1: Comparison of Reactivity in N-Chloroacetylation of Amines

| Entry | Amine | Product Yield (%) |

| 1 | Aliphatic Amines | 70-78 |

| 2 | Benzylamine | ~78 |

| 3 | Anilines | Slightly higher than benzylamine |

| 4 | p-Nitroaniline | Reaction did not go to completion, 75% isolated yield |

| Data sourced from a study on N-chloroacetylation in phosphate (B84403) buffer, indicating that strongly electron-withdrawing groups can decrease reactivity. researchgate.net |

Studies on Steric and Electronic Effects of Fluorine Substituents on Reactivity

In the case of this compound, the two fluorine atoms at positions 4 and 5 significantly reduce the electron density of the aromatic ring. This deactivation makes electrophilic substitution reactions more challenging compared to aniline itself. The methyl group at the 2-position is an electron-donating group and an ortho-, para-director, which can partially offset the deactivating effect of the fluorine atoms.

Studies on nucleophilic aromatic substitution (SNAr) reactions have shown that fluorine substituents can have a profound impact. In reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether, a 2-fluoro substituent's strong inductive electron withdrawal was found to be the dominant effect over steric considerations. unilag.edu.ng In Ullmann coupling reactions, the position of the fluorine substituent on the aniline molecule was shown to influence activation energies, with differences attributed to strain energy and stabilizing interactions in the transition state. mdpi.com

The steric effect of fluorine, while smaller than other halogens, cannot be entirely neglected, especially when it is at the ortho position to the reacting center. wikipedia.org However, in many cases, the electronic influence of fluorine is the more dominant factor. For instance, in electrophilic aromatic substitution on fluorobenzene, the para position is often more reactive than in benzene (B151609) itself, a phenomenon attributed to the resonance effect outweighing the inductive effect at this position. wikipedia.org

Table 2: Kinetic Data for the Reaction of Substituted Anilines with 2,4-Dinitrophenyl 2,4,6-trinitrophenyl ether

| Substituent (R) in Aniline | K1k2 | K1kAn |

| 4-OMe | 1.6 x 10-2 | 1.8 x 10-2 |

| 4-Me | 6.3 x 10-3 | 7.9 x 10-3 |

| H | 2.5 x 10-3 | 3.2 x 10-3 |

| 4-F | 1.0 x 10-3 | 1.3 x 10-3 |

| 4-Cl | 8.0 x 10-4 | 1.0 x 10-3 |

| 3-Cl | 2.0 x 10-4 | 2.5 x 10-4 |

| This data illustrates that electron-withdrawing substituents, including fluorine, decrease the rate constants for both uncatalysed (K1k2) and base-catalysed (K1kAn) pathways in SNAr reactions. unilag.edu.ng |

Photochemical Activation in Fluorination Chemistry

Photochemical activation has emerged as a powerful tool in fluorination chemistry, offering mild and selective methods for the introduction of fluorine-containing groups into organic molecules. nih.govbeilstein-journals.org In the context of fluorinated anilines, photochemical methods can be employed for various transformations, including the direct fluorination of C-H bonds or the introduction of fluoroalkyl groups.

One common strategy involves the use of a photocatalyst that, upon irradiation with visible light, can initiate a single electron transfer (SET) process. nih.govconicet.gov.arnih.gov For example, anilines can act as electron donors, forming a radical cation upon SET to an excited photocatalyst. This radical cation can then undergo further reactions, such as coupling with a fluorine-containing radical. nih.govnih.gov

A notable development is the formation of an electron donor-acceptor (EDA) complex between anilines and a fluorinated reagent. nih.gov This complex can absorb light directly, leading to the generation of the reactive radical intermediates without the need for an external photocatalyst. This approach has been successfully applied to the difluoroalkylation of anilines. nih.gov

The mechanism for photocatalyzed sulfonylation of anilines with sulfonyl fluorides provides another example. nih.govfrontiersin.org In this process, the photoexcited catalyst oxidizes the aniline to a radical cation. The reduced catalyst then transfers an electron to the sulfonyl fluoride, generating a sulfonyl radical. These two radical species then combine to form the sulfonated aniline product. nih.govfrontiersin.org

Photochemical methods have also been developed for benzylic C(sp³)–H fluorination, which could be relevant for the methyl group of this compound. beilstein-journals.org These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, where a photoexcited catalyst abstracts a hydrogen atom from the benzylic position to generate a carbon-centered radical, which is then trapped by a fluorine source. beilstein-journals.org

Table 3: Proposed Mechanistic Steps in Photoinduced Difluoroalkylation of Anilines

| Step | Description |

| 1 | Formation of an electron donor-acceptor (EDA) complex between aniline and the fluorinated reagent. |

| 2 | Photoirradiation of the EDA complex initiates a single electron transfer (SET). |

| 3 | Generation of an aniline radical cation and a fluorinated radical. |

| 4 | The aniline radical cation reacts with the fluorinated radical. |

| 5 | A base abstracts a proton to yield the final difluoroalkylated aniline product. |

| This proposed mechanism highlights a photocatalyst-free approach to fluoroalkylation. nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 4,5-Difluoro-2-methylaniline, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its structural parameters. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust balance of accuracy and computational efficiency for organic molecules. ahievran.edu.trnih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Predicted via DFT) This table presents theoretical data representative of what would be obtained from DFT calculations on the title compound, based on methodologies applied to analogous molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N | 1.40 Å |

| C-F | 1.35 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-H (methyl) | 1.09 Å | |

| N-H | 1.01 Å | |

| Bond Angles | C-C-N | 121.0° |

| C-C-F | 119.5° | |

| H-N-H | 112.0° | |

| Dihedral Angle | C-C-N-H | ~180° |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial computational methods derived from DFT results that help predict a molecule's reactivity.

The MEP surface is a 3D map that illustrates the charge distribution across a molecule. bhu.ac.in It uses a color-coded scheme to identify regions of varying electrostatic potential. For this compound, the MEP map would highlight:

Negative Regions (Red/Yellow): These areas have high electron density and are susceptible to electrophilic attack. They are typically located around electronegative atoms, such as the fluorine atoms and the nitrogen atom of the amino group. ajchem-a.com

Positive Regions (Blue): These areas are electron-deficient and prone to nucleophilic attack. They are generally found around the hydrogen atoms, particularly those of the amino group. malayajournal.org

Neutral Regions (Green): These represent areas with near-zero potential. ajchem-a.com

Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and chemical reactivity. researchgate.net

HOMO represents the ability to donate an electron. Its energy level is associated with the ionization potential.

LUMO represents the ability to accept an electron, and its energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. malayajournal.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table contains theoretical values for FMO analysis based on standard computational methodologies.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| Energy Gap (ΔE) | 4.90 |

Prediction of Chemical Behavior and Reaction Pathways through Computational Modeling

Computational modeling extends beyond static properties to simulate dynamic chemical processes. By mapping the potential energy surface (PES) of a reaction, researchers can predict the most likely pathways, identify transition states, and calculate activation energies.

For this compound, computational studies could model its reactions with various agents, such as radicals or electrophiles. For example, a study on the reaction of 4-methyl aniline (B41778) with hydroxyl radicals used DFT and other high-level methods to explore different reaction channels, including hydrogen abstraction from the amino or methyl group and radical addition to the aromatic ring. mdpi.com Such models revealed that certain pathways are energetically more favorable, thus predicting the major products of the reaction under specific conditions of temperature and pressure. mdpi.com This predictive power is invaluable for understanding the compound's stability, degradation mechanisms, and potential for use in chemical synthesis.

Simulations of Spectroscopic Data (FT-IR, FT-Raman, NMR)

A significant application of computational chemistry is the simulation of spectroscopic data. DFT calculations can predict the vibrational frequencies that correspond to peaks in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra, as well as the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes of the molecule, such as N-H stretching, C-F stretching, or ring deformations. ahievran.edu.tr

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govacs.org Comparing these simulated spectra with experimental results serves as a powerful validation of the computed molecular structure. mdpi.com

Table 3: Representative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) This table illustrates the typical correlation between theoretical and experimental spectroscopic data for a molecule like this compound.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3490 | 3495 |

| N-H Symmetric Stretch | 3450 | 3455 |

| C-H Stretch (Methyl) | 2950 | 2954 |

| C=C Ring Stretch | 1610 | 1615 |

| C-F Stretch | 1250 | 1255 |

Applications in Medicinal Chemistry and Agrochemicals Advanced Research Aspects

Development of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

4,5-Difluoro-2-methylaniline serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. smolecule.com Its distinct substitution pattern provides a unique starting point for creating complex molecular architectures with desirable pharmacological or pesticidal properties. The presence of two fluorine atoms can significantly alter the electronic and lipophilic character of the aniline (B41778) ring, which in turn can modulate the activity and selectivity of the final compound.

Design of Fluorine-Containing Drug Candidates

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their therapeutic potential. researchgate.net Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a drug's absorption and distribution. tandfonline.com Furthermore, the replacement of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the drug. tandfonline.comopenaccessjournals.com The use of this compound allows for the precise placement of two fluorine atoms, providing a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. annualreviews.org

Research into Specific Biological Activities (e.g., Antimicrobial, Anticancer, Neuroprotective) of Derivatives

Derivatives of fluorinated anilines have shown promise in a range of therapeutic areas. Research has demonstrated that compounds derived from fluorinated anilines can exhibit significant antimicrobial, anticancer, and neuroprotective activities. bohrium.comnih.govresearchgate.netnih.gov For instance, the introduction of fluorine can enhance the ability of a molecule to inhibit the growth of various cancer cell lines. researchgate.net Similarly, certain fluorinated compounds have shown potential in protecting nerve cells from damage. nih.gov

A study on a synthesized Schiff base derived from a difluorinated phenol, 4,5-Difluoro-2-((m-tolylimino)methyl)phenol, demonstrated in vitro anticancer activity against A549 cancer cells with an IC50 value of 40.89 μg/mL. researchgate.net The study also indicated moderate antioxidant activity. researchgate.net

Influence of Fluorine on Metabolic Stability and Bioavailability of Compounds

A key advantage of incorporating fluorine into drug molecules is the enhancement of their metabolic stability. openaccessjournals.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes in the body. tandfonline.comannualreviews.org This increased stability can lead to a longer half-life of the drug, allowing for less frequent dosing. numberanalytics.com Furthermore, the lipophilicity introduced by fluorine atoms can improve a compound's ability to cross cell membranes, thereby increasing its bioavailability. tandfonline.comijfans.org

Role as Advanced Intermediates in Complex Molecule Synthesis

Beyond its direct use in creating bioactive molecules, this compound is a crucial intermediate in the synthesis of more complex chemical entities. smolecule.comijfans.org Its reactive amino group and the specific positioning of the fluorine and methyl substituents make it a versatile building block for a variety of chemical transformations. This allows for the construction of intricate molecular frameworks that are often required for high-potency drugs and agrochemicals. For example, it can be used in reactions like the Sandmeyer reaction to introduce other functional groups. mdpi.com

Studies on Structure-Activity Relationships (SAR) of Fluorinated Anilines

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For fluorinated anilines, SAR studies explore how the number, position, and type of fluorine substituents affect the compound's efficacy and selectivity. vulcanchem.com For example, a study on fentanyl analogs investigated the impact of fluorine substitutions on the aniline ring, revealing that the position of the fluorine atom significantly influenced the drug's potency for antinociception and respiratory depression. nih.gov Such studies provide invaluable insights for the rational design of new and improved therapeutic agents.

Development of Fluorinated Analogues for Existing Biologically Active Molecules

A common strategy in drug discovery is to create fluorinated analogues of existing biologically active molecules to improve their properties. nih.gov By systematically replacing hydrogen atoms with fluorine, researchers can often enhance a drug's potency, metabolic stability, and pharmacokinetic profile. The synthesis of fluorinated analogues of the natural products lepidilines A and C, for example, demonstrated that the introduction of fluorine-containing substituents amplified their cytotoxic properties against cancer cell lines. mdpi.com This approach highlights the potential of using fluorinated building blocks like this compound to optimize the performance of known bioactive compounds.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Analysis and Impurity Profiling

Chromatographic methods are indispensable for separating 4,5-Difluoro-2-methylaniline from reaction mixtures and identifying impurities. These techniques are foundational in both process development and quality control.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for tracking impurities during its synthesis and ensuring the quality of the final product. americanpharmaceuticalreview.com A systematic approach to method development often involves screening various parameters to achieve optimal separation. americanpharmaceuticalreview.com

Key considerations in HPLC method development include the selection of the stationary phase (column), mobile phase composition, and detector settings. For aniline (B41778) derivatives, reversed-phase chromatography is commonly employed. americanpharmaceuticalreview.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives to control the pH and improve peak shape. americanpharmaceuticalreview.comwaters.com For instance, adjusting the mobile phase pH can significantly alter the retention times of ionizable impurities, allowing for their resolution from the main compound peak. americanpharmaceuticalreview.com

A typical starting point for method development is a "scouting gradient," where the concentration of the organic solvent is varied over a wide range during the analysis. lcms.cz This allows for a quick assessment of the sample's complexity and provides a basis for further optimization. The choice of mobile phase modifier is also crucial; for example, difluoroacetic acid has been shown to provide narrow peak widths and high mass spectrometry signal responses for certain small molecules. waters.comwaters.com

Validation of the developed HPLC method is a critical step to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Derivatized Compounds

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. measurlabs.com This technique is particularly valuable for identifying and quantifying trace-level impurities and for analyzing derivatized forms of this compound. d-nb.info

Derivatization is a chemical modification process often used to improve the chromatographic properties or the mass spectrometric response of an analyte. ddtjournal.com For aniline compounds, derivatization can enhance their ionization efficiency in the mass spectrometer's source, leading to improved sensitivity. ddtjournal.com For example, the reaction of anilines with reagents to form derivatives can yield specific product ions upon collision-induced dissociation (CID), which is highly useful for selective detection using techniques like multiple reaction monitoring (MRM). ddtjournal.com

In LC/MS analysis, the choice of ionization source is important. Electrospray ionization (ESI) is commonly used for polar and ionizable molecules like aniline derivatives. d-nb.info The mass spectrometer provides molecular weight information and fragmentation patterns that are crucial for the structural elucidation of unknown impurities. measurlabs.com For instance, high-resolution mass spectrometry (HRMS) can confirm the elemental composition of a compound with high accuracy.

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy provide detailed information about the arrangement of atoms within the molecule.

¹H NMR spectroscopy reveals the number and types of hydrogen atoms present, as well as their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are used to assign them to specific positions in the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon signals indicate the electronic environment of each carbon atom.

¹⁹F NMR spectroscopy is particularly important for fluorinated compounds. It provides direct evidence for the presence and number of fluorine atoms and can reveal information about their coupling with neighboring protons and carbons.

For example, in a related compound, the presence of fluorine atoms at specific positions influences the chemical shifts of adjacent protons and carbons, which can be observed in the respective NMR spectra. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Investigation

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. For this compound, the FT-IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the amine group, C-H stretching vibrations of the methyl group and aromatic ring, and C-F stretching vibrations. nih.gov

FT-Raman spectroscopy is complementary to FT-IR. spectroscopyonline.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com The combination of both techniques provides a more complete vibrational profile of the molecule. nih.govresearchgate.net

The experimental vibrational frequencies are often compared with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT) to achieve a more accurate assignment of the vibrational modes. nih.gov

Advanced Techniques for Purity Assessment and Identification

Beyond standard chromatographic and spectroscopic methods, advanced techniques are employed for a more comprehensive purity assessment and definitive identification of this compound.

High-resolution mass spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This level of accuracy is invaluable for confirming the identity of the compound and distinguishing it from isomers or other closely related structures.

Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for analyzing volatile derivatives or impurities. nih.gov Different ionization techniques within GC-MS, such as electron ionization (EI) and negative chemical ionization (NCI), can provide complementary information for the identification of various analytes. nih.gov

The combination of these advanced analytical methodologies ensures a thorough characterization of this compound, confirming its identity, purity, and the profile of any present impurities, which is essential for its application in further chemical synthesis and research.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Strategies for Fluorinated Anilines

The development of novel and efficient methods for the synthesis of fluorinated anilines, including 4,5-Difluoro-2-methylaniline, remains a cornerstone of future research. While traditional methods like the Balz-Schiemann and Swarts reactions have been foundational, they often suffer from limitations such as the use of hazardous reagents and low atom economy. tandfonline.com Contemporary research is focused on overcoming these challenges through innovative catalytic systems and reaction designs.

Recent advancements include transition-metal-catalyzed C-H fluorination, which offers a direct and atom-economical approach to introducing fluorine into aromatic rings. chinesechemsoc.org Palladium-catalyzed methods, for instance, have shown promise in the directed ortho-C-H bond fluorination of arenes. chinesechemsoc.org Furthermore, domino reactions that allow for the simultaneous construction of the benzene (B151609) ring and the installation of both amine and fluorine groups are gaining traction as a sustainable and efficient strategy. researchgate.netrsc.org These one-pot procedures bypass the selectivity issues often encountered in traditional aniline (B41778) fluorination. researchgate.netrsc.org

The exploration of new fluorinating reagents is another critical avenue. cas.cn Reagents that are safer, more selective, and easier to handle are in high demand. eurekalert.orgrsc.org This includes the development of novel nucleophilic and electrophilic fluorine sources, as well as leveraging visible-light photoredox catalysis to enable fluorination under mild conditions. researchgate.netmdpi.comnih.gov The synthesis of fluorinated amines using benign C1 sources like CO2 and CS2 also represents a significant step forward in green chemistry. researchgate.net

A summary of emerging synthetic strategies is presented in the table below:

| Strategy | Description | Key Advantages |

| Transition-Metal-Catalyzed C-H Fluorination | Direct introduction of fluorine into C-H bonds using catalysts based on metals like palladium and copper. chinesechemsoc.orgbeilstein-journals.org | High atom economy, regioselectivity. chinesechemsoc.org |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates. researchgate.netrsc.org | Increased efficiency, reduced waste, and improved cost-effectiveness. researchgate.netrsc.org |

| Photoredox Catalysis | Utilization of visible light to initiate fluorination reactions under mild conditions. mdpi.comnih.govresearchgate.netthe-innovation.org | Environmentally benign, high selectivity. mdpi.comthe-innovation.org |

| Novel Fluorinating Reagents | Development of safer and more effective fluorine sources. cas.cneurekalert.orgrsc.org | Improved safety profiles, enhanced reactivity, and broader substrate scope. eurekalert.orgrsc.org |

| Enantiospecific Synthesis | Stereocontrolled synthesis of chiral fluorinated compounds. nih.govwur.nlacs.org | Access to specific enantiomers for pharmaceutical applications. wur.nl |

Further Investigation into Reaction Mechanisms and Selectivity Control

A deeper understanding of the reaction mechanisms governing the synthesis of fluorinated anilines is paramount for achieving precise control over selectivity. The regioselectivity of fluorination, particularly in polysubstituted anilines, is a persistent challenge. Computational and experimental studies are being combined to elucidate the intricate details of these reactions.

For instance, in hypervalent iodine-mediated fluorination, a plausible mechanism involves the formation of a charge-delocalized intermediate that directs the para-fluorination of anilines. arkat-usa.org Similarly, in photoredox-catalyzed reactions, the generation and subsequent reaction of radical intermediates play a crucial role in determining the final product distribution. researchgate.netacs.org Mechanistic studies involving techniques like cyclic voltammetry and UV-vis spectroscopy are instrumental in unraveling these pathways. acs.org

Controlling the ortho- versus para-selectivity is a key area of focus. The use of directing groups and specialized catalysts can steer the reaction towards the desired isomer. nsf.gov For example, Lewis basic selenoether catalysts have been shown to be highly effective for the ortho-selective chlorination of anilines, a principle that could be extended to fluorination. nsf.gov Furthermore, solvent effects can significantly influence the regiochemical outcome of nucleophilic aromatic substitution reactions on polyfluorinated substrates. arkat-usa.org

Key areas for mechanistic investigation include:

Role of Catalysts: Understanding how different metal catalysts and ligands influence the reaction pathway and selectivity. beilstein-journals.orgmdpi.com

Intermediate Characterization: Identifying and characterizing transient intermediates to gain insights into the reaction progress. arkat-usa.orgnih.gov

Kinetic Studies: Determining the rate-limiting steps and the factors that control the reaction kinetics. nih.gov

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction profiles and predict outcomes. researchgate.netresearchgate.netmdpi.com

Development of Novel Applications in Drug Discovery and Agrochemical Innovation

The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated anilines like this compound highly valuable in medicinal chemistry and agrochemical research. tandfonline.com

In drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties. rsc.org Fluorinated anilines serve as key building blocks for a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. researchgate.netrsc.org The development of new synthetic methods directly impacts the ability to create novel fluorinated analogues of existing drugs and to explore new chemical space for drug candidates. researchgate.net The synthesis of fluorinated (tetrahydro)quinazoline derivatives with proven antiviral activity highlights the potential of these compounds. researchgate.netrsc.org

In the agrochemical sector, fluorinated compounds are crucial for the development of new herbicides, insecticides, and fungicides. The introduction of fluorine can enhance the efficacy and selectivity of these products. Research is ongoing to discover new agrochemicals derived from fluorinated anilines that are more potent and have a better environmental profile.

| Application Area | Role of Fluorinated Anilines | Examples of Research Focus |

| Drug Discovery | Building blocks for synthesizing new therapeutic agents with improved properties. tandfonline.comrsc.org | Anticancer, antiviral, and anti-inflammatory drugs. researchgate.netrsc.org |

| Agrochemicals | Precursors for novel herbicides, insecticides, and fungicides. tandfonline.com | Development of more effective and environmentally friendly crop protection agents. |

| Materials Science | Monomers for the synthesis of high-performance polymers and functional materials. | Creation of materials with enhanced thermal stability and chemical resistance. |

Integration of Computational and Experimental Approaches for Compound Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital in the design of new fluorinated compounds. Computational methods, particularly quantum chemical calculations, can predict the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process. hokudai.ac.jpnih.govacs.org

Density Functional Theory (DFT) is a powerful tool for studying the electronic structure, vibrational frequencies, and reactivity of fluorinated anilines and their derivatives. researchgate.netmdpi.combohrium.com These calculations can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and help in the design of new catalysts. researchgate.nethokudai.ac.jp For example, computational studies have been used to understand the role of fluorine-lithium interactions in the lithiation of anilines and to predict the geometry of transition states in substitution reactions. nih.govwur.nlacs.orgresearchgate.net

This integrated approach allows for a more rational design of experiments, reducing the number of trial-and-error syntheses and leading to the more efficient development of compounds with desired properties. hokudai.ac.jprsc.orgrsc.org The use of computational screening can identify promising candidates for synthesis, saving time and resources. researchgate.net

Sustainable and Green Chemistry Approaches in Fluorine Chemistry

The principles of green chemistry are increasingly influencing the field of fluorine chemistry, with a focus on developing more environmentally benign and sustainable processes. tandfonline.comfrontiersin.orgresearchgate.net This involves minimizing waste, using safer reagents and solvents, and improving energy efficiency. researchgate.net

Key trends in green fluorine chemistry include:

Catalyst-Free Methods: Developing reactions that proceed efficiently without the need for metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.netrsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. researchgate.netrsc.org

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of fluorinated compounds.

Flow Chemistry: Utilizing continuous flow reactors to improve safety, efficiency, and scalability of fluorination reactions.

A significant development in this area is the use of common fluoride (B91410) salts, like potassium fluoride, in combination with other reagents to create novel, safer, and more effective fluorinating agents. eurekalert.org This approach avoids the use of highly hazardous reagents like anhydrous hydrogen fluoride. eurekalert.org Furthermore, visible-light-mediated reactions represent a green approach by utilizing light as a clean energy source. the-innovation.org The ultimate goal is to develop fluorination processes that are not only efficient and selective but also have a minimal environmental footprint. frontiersin.orgresearchgate.net

常见问题

Q. What are the common synthetic routes for 4,5-Difluoro-2-methylaniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic aromatic substitution or catalytic coupling. For example, reacting 4,5-difluoro-2-nitroaniline with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C can yield the target compound. Reduction of the nitro group to an amine is then achieved using hydrogenation (Pd/C catalyst) or SnCl₂/HCl . Purity (>97%) is ensured via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. What analytical techniques are recommended for characterizing this compound?

Q. How should this compound be stored to prevent degradation?

Store under inert gas (argon or nitrogen) in amber glass vials at room temperature (20–25°C) to avoid photodegradation and moisture absorption. Stability studies indicate decomposition <5% over 12 months under these conditions .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in electrophilic substitution reactions?

The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophiles to the para position relative to the amine group. For instance, nitration with HNO₃/H₂SO₄ at 0°C primarily yields 4,5-difluoro-2-methyl-3-nitroaniline. Computational studies (DFT) correlate the meta-directing effect of fluorine with reduced electron density at ortho positions .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Protection of the amine group : Acetylation (acetic anhydride/pyridine) prevents oxidation during halogenation or sulfonation .

- Low-temperature conditions : Reduce dimerization or polymerization risks (e.g., -10°C for bromination with NBS) .

- Catalytic control : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) minimizes byproducts in C–N bond formation .

Q. How can contradictory data on the compound’s solubility and stability in polar solvents be resolved?

Discrepancies arise from solvent purity and measurement methods. For example:

- Solubility in DMSO : Reported as 25 mg/mL (HPLC-grade DMSO) vs. 15 mg/mL (technical grade) due to trace water .

- Stability in MeOH : Degradation occurs over 48 hours (20°C, light exposure) but is negligible in anhydrous MeOH stored in darkness . Standardize solvent grades and storage protocols to reconcile data .

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

Key issues include:

- Exothermic reactions : Use continuous flow reactors to control temperature during nitration/methylation steps .

- Byproduct formation : Optimize catalyst loading (e.g., 5% Pd/C for hydrogenation) and employ in-line FTIR monitoring .

- Waste management : Recover solvents (DMF, ethanol) via distillation and neutralize acidic byproducts with CaCO₃ .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。